oxan-2-yl 2-ethylhexanoate
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Overview
Description
Oxan-2-yl 2-ethylhexanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an oxane ring and a 2-ethylhexanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-yl 2-ethylhexanoate typically involves the esterification of oxan-2-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield oxan-2-ol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Hydrolysis: Oxan-2-ol and 2-ethylhexanoic acid.
Transesterification: New ester and alcohol.
Reduction: Alcohol.
Scientific Research Applications
Oxan-2-yl 2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of oxan-2-yl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the active oxan-2-ol, which may exert its effects through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Oxan-2-yl acetate: Similar structure but with an acetate group instead of a 2-ethylhexanoate group.
Oxan-2-yl propionate: Contains a propionate group instead of a 2-ethylhexanoate group.
Oxan-2-yl butyrate: Contains a butyrate group instead of a 2-ethylhexanoate group.
Uniqueness
Oxan-2-yl 2-ethylhexanoate is unique due to the presence of the 2-ethylhexanoate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
142877-09-6 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C13H24O3/c1-3-5-8-11(4-2)13(14)16-12-9-6-7-10-15-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
SDCSFSCGUFHEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CCCCO1 |
Origin of Product |
United States |
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